molecular formula C11H15N B2626945 3-Methyl-2-(3-methylphenyl)azetidine CAS No. 1864472-00-3

3-Methyl-2-(3-methylphenyl)azetidine

Cat. No.: B2626945
CAS No.: 1864472-00-3
M. Wt: 161.248
InChI Key: OONRUXKGIJCBIY-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylphenyl)azetidine is a chemical compound of interest in synthetic and medicinal chemistry research due to its azetidine ring system. The azetidine subunit, a four-membered saturated nitrogen-containing heterocycle, is a key pharmacophore in a wide variety of biologically active molecules and natural products . For instance, the azetidine ring is present in the molecular structure of the antihypertensive drug azelnidipine and is found in marine alkaloids with cytotoxic and antibacterial activities . This specific 3-methylphenyl-substituted azetidine serves as a valuable synthetic intermediate or building block for the preparation of more complex heterocyclic compounds. Researchers utilize such azetidine derivatives in the development of novel chemical entities, particularly as conformationally constrained analogues of amino acids for peptide synthesis and as core structures in the generation of DNA-encoded libraries . Azetidine-based compounds have been extensively studied and reported to possess diverse biological activities, including potential antimicrobial and antiviral properties, as demonstrated by related sulphonyl azetidine derivatives . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(3-methylphenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-4-3-5-10(6-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONRUXKGIJCBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864472-00-3
Record name 3-methyl-2-(3-methylphenyl)azetidine
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(3-methylphenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 3-Methyl-2-(3-methylphenyl)azetidine hydrochloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Despite its inherent ring strain, which makes its synthesis challenging, the azetidine motif imparts unique conformational rigidity and serves as a versatile bioisostere for other common groups.[2][3] Its presence in biologically active compounds can lead to improved metabolic stability, cell permeability, and target-binding affinity. The target molecule, this compound, represents a class of disubstituted azetidines that are valuable building blocks for creating diverse chemical libraries for drug discovery.[4] This guide outlines a robust and logical pathway to its synthesis and structural verification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target structure points towards an intramolecular cyclization as the key bond-forming step. The most reliable and widely adopted strategy for constructing the azetidine ring is the cyclization of a γ-amino alcohol or its corresponding γ-haloamine derivative.[2][5] This approach offers excellent control over stereochemistry and is amenable to a variety of substitution patterns.

Our forward synthesis strategy is therefore based on this principle:

  • Carbon-Carbon Bond Formation: Construction of the core carbon skeleton by synthesizing the requisite β-amino ketone precursor.

  • Reduction: Stereoselective reduction of the ketone to furnish a γ-amino alcohol.

  • Hydroxyl Activation & Cyclization: Conversion of the hydroxyl group into a suitable leaving group, followed by base-mediated intramolecular nucleophilic substitution (SN2) to form the azetidine ring.

  • Purification & Salt Formation: Purification of the azetidine free base and subsequent conversion to its hydrochloride salt for enhanced stability and ease of handling.[6]

G cluster_retrosynthesis Retrosynthetic Pathway Target This compound AminoAlcohol γ-Amino Alcohol Target->AminoAlcohol Intramolecular Cyclization AminoKetone β-Amino Ketone AminoAlcohol->AminoKetone Ketone Reduction StartingMaterials m-Tolualdehyde, Acetone, Amine Source AminoKetone->StartingMaterials Mannich-type Reaction

Caption: Retrosynthetic analysis of the target azetidine.

Synthesis Protocol

This section details the multi-step synthesis of this compound hydrochloride. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(3-methylphenyl)-3-(benzylamino)butan-1-one

The synthesis begins with the formation of the β-amino ketone skeleton via a Mannich-type reaction. This reaction is a cornerstone of organic synthesis for creating β-amino carbonyl compounds.

  • Protocol:

    • To a round-bottom flask, add 3-methylbenzaldehyde (1.0 eq.), acetone (1.5 eq.), and benzylamine hydrochloride (1.0 eq.) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure β-amino ketone.

  • Scientific Rationale: Benzylamine is chosen as the amine source to introduce a protecting group that is stable under these conditions but can be easily removed later via hydrogenolysis. The hydrochloride salt of the amine is often used to prevent side reactions and improve handling.

Step 2: Synthesis of 1-(3-methylphenyl)-3-(benzylamino)butan-1-ol

The chemoselective reduction of the ketone is critical to avoid affecting the aromatic ring or the benzyl group. Sodium borohydride is an ideal reagent for this transformation due to its mildness and selectivity for carbonyls.[2]

  • Protocol:

    • Dissolve the purified β-amino ketone from Step 1 in methanol in a flask cooled to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction carefully by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the γ-amino alcohol, which is often a mixture of diastereomers. This crude product is typically of sufficient purity for the next step.

Step 3: Synthesis of N-benzyl-3-methyl-2-(3-methylphenyl)azetidine

This step involves the activation of the hydroxyl group followed by the crucial ring-closing reaction. Thionyl chloride is used to convert the alcohol to a chloride, an excellent leaving group for the subsequent intramolecular SN2 reaction.

  • Protocol:

    • Dissolve the γ-amino alcohol from Step 2 in dichloromethane (DCM) and cool to 0 °C.

    • Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. The formation of the amino alcohol hydrochloride salt as a precipitate is expected.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the conversion to the γ-chloroamine is complete (monitored by TLC or LC-MS).

    • Cool the mixture back to 0 °C and add a non-nucleophilic base, such as triethylamine (3.0 eq.) or potassium carbonate in acetonitrile, to induce cyclization.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the N-benzylated azetidine.

  • Scientific Rationale: The cyclization is an intramolecular SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the chloride. A base is required to deprotonate the ammonium salt formed in situ, liberating the free amine to initiate the ring closure. The difficulty in forming four-membered rings is overcome by the intramolecular nature of this reaction.[2]

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-benzyl protecting group and the formation of the desired hydrochloride salt. Catalytic hydrogenation is a clean and efficient method for cleaving benzylamines.

  • Protocol:

    • Dissolve the purified N-benzyl azetidine in methanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Introduce a solution of hydrochloric acid in ethanol (1.1 eq.).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt.

    • Purify the salt by recrystallization, typically from a solvent system like 2-propanol/diethyl ether, to obtain the final product as a crystalline solid.[7]

G cluster_workflow Synthetic Workflow Start Starting Materials (m-Tolualdehyde, Acetone, Benzylamine HCl) Step1 Step 1: Mannich-type Reaction Start->Step1 Intermediate1 β-Amino Ketone Step1->Intermediate1 Step2 Step 2: NaBH₄ Reduction Intermediate1->Step2 Intermediate2 γ-Amino Alcohol Step2->Intermediate2 Step3 Step 3: Chlorination & Cyclization (SOCl₂, Et₃N) Intermediate2->Step3 Intermediate3 N-Benzyl Azetidine Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation (H₂, Pd/C, HCl) Intermediate3->Step4 FinalProduct Target Product (Azetidine HCl Salt) Step4->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound hydrochloride. The following data are representative of what would be expected for a successful synthesis.

G Structure Structure of this compound      H₃C       | (Ar)-CH-N⁺H₂-CH₂     |      |     CH-----CH-CH₃ Ar = 3-methylphenyl Key Protons: H2, H3, H4a, H4b, Me(C3), Me(Ar)

Caption: Chemical structure with key atoms for NMR analysis.

Data Summary Table
Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (m-substituted pattern), azetidine ring protons (diastereotopic splitting), two distinct methyl group singlets/doublets, and a broad singlet for the N-H₂⁺ protons.[8][9]
¹³C NMR Resonances for aromatic carbons, two distinct aliphatic methyl carbons, and three sp³ carbons corresponding to the azetidine ring.[10][11]
Mass Spec (HRMS-ESI) For the free base: Calculation of the exact mass of the [M+H]⁺ ion to confirm the elemental formula (C₁₁H₁₆N).
FT-IR Broad absorption band for N-H₂⁺ stretching (~2400-2800 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and C-N stretching (~1200 cm⁻¹).[10][12]
Melting Point A sharp, defined melting point, indicating the purity of the crystalline salt.[13]
Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

  • Rationale: ¹H NMR is the primary tool for confirming the connectivity of the molecule. The solvent choice (DMSO-d₆) is suitable for hydrochloride salts, and the high field strength (400 MHz) helps resolve complex splitting patterns.

  • Expected Chemical Shifts (δ, ppm):

    • ~9.0-10.0 (br s, 2H): Protons of the -N⁺H₂- group, often broad due to exchange.

    • ~7.1-7.4 (m, 4H): Aromatic protons of the 3-methylphenyl ring.

    • ~4.8-5.0 (m, 1H): C2-H proton, adjacent to the aromatic ring and nitrogen.

    • ~3.8-4.2 (m, 2H): C4-H protons, which are diastereotopic and will appear as complex multiplets.

    • ~2.5-2.8 (m, 1H): C3-H proton.

    • ~2.35 (s, 3H): Methyl protons on the aromatic ring.

    • ~1.2-1.4 (d, 3H): Methyl protons at the C3 position, coupled to the C3-H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, DMSO-d₆)

  • Rationale: ¹³C NMR confirms the carbon skeleton of the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • ~138-140: Aromatic quaternary carbons.

    • ~125-130: Aromatic CH carbons.

    • ~65-70: C2 carbon of the azetidine ring.

    • ~50-55: C4 carbon of the azetidine ring.

    • ~35-40: C3 carbon of the azetidine ring.

    • ~21.0: Aromatic methyl carbon.

    • ~15-20: C3-methyl carbon.

High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an exact mass measurement, which is definitive proof of the elemental composition of the synthesized molecule.[14][15]

  • Expected Result (for the free base, C₁₁H₁₅N):

    • [M+H]⁺ calculated: m/z 162.1283

    • [M+H]⁺ found: Value should be within ± 5 ppm of the calculated mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR is used to identify the key functional groups present in the molecule.[10]

  • Expected Absorption Bands (cm⁻¹):

    • 3050-3100: Aromatic C-H stretch.

    • 2850-2980: Aliphatic C-H stretch.

    • 2400-2800 (broad): N-H stretch from the ammonium salt.

    • 1450-1600: Aromatic C=C bending.

    • ~1200: C-N stretch.

Safety, Handling, and Storage

  • Reagents: Handle reagents like thionyl chloride and sodium borohydride with extreme care in a fume hood.

  • Product: The final hydrochloride salt is expected to be a stable, crystalline solid. Store in a tightly sealed container in a cool, dry place, protected from moisture.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide presents a comprehensive and scientifically grounded methodology for the synthesis and characterization of this compound hydrochloride. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this valuable chemical building block. The rigorous characterization workflow ensures the structural integrity and purity of the final compound, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

  • Uesugi, S., Watanabe, H., & Nagamine, T. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports. Available at: [Link]

  • Wikipedia. (n.d.). Couty's azetidine synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Alvernhe, G., et al. (1989). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry, 54(20), 4845-4854. Available at: [Link]

  • Karady, S., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(82), 15152-15155. Available at: [Link]

  • Al-Sultani, A. A. K., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Ghorai, M. K., et al. (2022). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 24(36), 6549-6554. Available at: [Link]

  • Rowe, C. S., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14125-14136. Available at: [Link]

  • Matviitsuk, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3785-3805. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4447. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines from haloamines. Retrieved from [Link]

  • Couty, F., et al. (2006). Reaction of azetidines with chloroformates. Organic Letters, 8(25), 5741-5744. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Xu, P., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9825-9831. Available at: [Link]

  • Song, L., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(49), 12548-12553. Available at: [Link]

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Sources

Methodological & Application

enantioselective synthesis of 2,3-disubstituted azetidines using chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enantioselective Synthesis of 2,3-Disubstituted Azetidines Using Chiral Auxiliaries

Abstract

Azetidines, particularly those with stereodefined substituents at the C2 and C3 positions, are highly sought-after structural motifs in medicinal chemistry due to their ability to impart conformational rigidity and novel chemical space to bioactive molecules.[1][2] However, the synthesis of these strained four-membered rings with precise stereocontrol presents a significant challenge.[3] This guide provides a detailed examination of the chiral auxiliary-mediated approach to the enantioselective synthesis of 2,3-disubstituted azetidines. We move beyond a simple recitation of steps to explain the underlying principles of stereochemical induction, the rationale for experimental design, and provide robust, field-tested protocols. The focus is on the application of Ellman's tert-butanesulfinamide, a versatile and economically viable chiral auxiliary that enables a reliable and scalable pathway to these valuable building blocks.[4][5]

Introduction: The Value and Challenge of Chiral Azetidines

The azetidine ring is a "privileged" scaffold in drug discovery, appearing in a growing number of FDA-approved drugs and clinical candidates.[6] Its inherent ring strain (approx. 25.4 kcal/mol) makes it a unique bioisostere, capable of influencing molecular shape, metabolic stability, and physicochemical properties.[1] When substituted at the C2 and C3 positions, two adjacent stereocenters are created, making the control of both relative (cis/trans) and absolute stereochemistry a critical determinant of biological function.

Historically, the construction of enantioenriched azetidines has relied on methods such as the reduction of chiral β-lactams or the cyclization of precursors derived from the chiral pool.[7] While effective, these methods can be limited in scope. The use of a stoichiometric chiral auxiliary covalently and temporarily attached to an achiral substrate offers a powerful and predictable strategy to overcome these limitations.[8] This approach transforms the challenge of an enantioselective reaction into a more manageable diastereoselective one, where the resulting diastereomers can often be separated chromatographically before the auxiliary is cleaved to reveal the desired enantiopure product.[9]

Core Principles of the Chiral Auxiliary Strategy

The success of this methodology hinges on the judicious selection and application of the chiral auxiliary. The auxiliary serves as a transient stereochemical controller, guiding the formation of new stereocenters with a high degree of facial selectivity.

Mechanism of Stereocontrol

The auxiliary imposes a sterically and/or electronically biased environment around the reactive center of the substrate. For instance, in the addition of a nucleophile to a prochiral imine, the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This principle is visualized in the diagram below.

sub Prochiral Substrate (e.g., Imine) complex Substrate-Auxiliary Conjugate sub->complex aux Chiral Auxiliary (Aux*) aux->complex reagent Reagent (e.g., R-MgBr) reagent->complex  Facial Attack product_A Diastereomer A (Major) complex->product_A  Favored Pathway (Less Hindered Face) product_B Diastereomer B (Minor) complex->product_B  Disfavored Pathway (Steric Hindrance)

Caption: General principle of stereochemical control using a chiral auxiliary.

The Exemplary Auxiliary: (R)- and (S)-tert-Butanesulfinamide

Among the many chiral auxiliaries developed, Ellman's tert-butanesulfinamide stands out for several key reasons:[4]

  • High Diastereoselectivity: It provides excellent stereochemical control in additions to the C=N bond of its corresponding N-sulfinylimines.

  • Availability: Both enantiomers are commercially available and relatively inexpensive.

  • Stability: The resulting sulfinamides are stable enough for purification and subsequent reactions.

  • Facile Cleavage: The auxiliary can be removed under mild acidic conditions without racemization of the newly formed stereocenters.[5]

Overall Synthetic Workflow

The synthesis of a 2,3-disubstituted azetidine using tert-butanesulfinamide follows a logical and robust three-step sequence after the formation of a key intermediate. This workflow is designed to first establish the C2 stereocenter via a diastereoselective addition, followed by a diastereoselective intramolecular cyclization to form the ring and establish the C3 stereocenter.

start Achiral Aldehyde (3-chloropropanal) imine Step 1: Sulfinylimine Formation start->imine aux Chiral Auxiliary (R)-t-BuS(O)NH₂ aux->imine add Step 2: Diastereoselective Addition imine->add grignard Organometallic Reagent (R²-MgBr) grignard->add amino_halide γ-Chloro Sulfinamide add->amino_halide cyclize Step 3: Intramolecular Cyclization amino_halide->cyclize protected_azt N-Sulfinyl Azetidine cyclize->protected_azt cleave Step 4: Auxiliary Cleavage protected_azt->cleave final Enantioenriched 2,3-Disubstituted Azetidine HCl cleave->final

Caption: General workflow for the synthesis of chiral azetidines.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to enantioenriched 2-substituted azetidines, which can be extended to 2,3-disubstituted systems.[4][5]

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents like Grignard reagents are highly reactive and moisture-sensitive. Anhydrous solvents and inert atmosphere techniques are required.

Protocol 1: Synthesis of Chiral (R)-N-(3-chloropropylidene)-tert-butanesulfinamide
  • Rationale: This step forms the key sulfinylimine intermediate. Copper (II) sulfate acts as a mild Lewis acid and dehydrating agent to drive the condensation reaction to completion.

  • Materials:

    • (R)-(+)-tert-Butanesulfinamide (1.0 eq)

    • 3-Chloropropanal (1.1 eq)

    • Anhydrous Copper (II) Sulfate (CuSO₄) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide and anhydrous CuSO₄.

    • Add anhydrous DCM via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Add 3-chloropropanal dropwise to the stirred suspension over 10 minutes.

    • Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

    • Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). The product imine will be less polar than the starting sulfinamide.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure. The crude N-sulfinylimine is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition and Cyclization to form N-Sulfinyl Azetidine
  • Rationale: This two-part sequence is the core of the asymmetric synthesis. First, the Grignard reagent adds to the sulfinylimine. The stereochemical outcome is directed by the bulky tert-butyl group of the auxiliary. Second, a suitable base promotes an intramolecular S_N2 reaction where the nitrogen anion displaces the chloride to form the azetidine ring. Using a strong, non-nucleophilic base like NaHMDS is crucial to favor cyclization over intermolecular side reactions.

  • Materials:

    • Crude N-sulfinylimine from Protocol 1 (1.0 eq)

    • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)

    • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude N-sulfinylimine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the Grignard reagent dropwise via syringe over 20 minutes. The formation of the intermediate γ-chloro sulfinamide occurs. Stir at -78 °C for 3 hours.

    • In a separate flame-dried flask, cool the required volume of NaHMDS solution to 0 °C.

    • Slowly transfer the reaction mixture from step 3 into the cold NaHMDS solution via cannula.

    • Allow the resulting mixture to warm to room temperature and stir for 4-6 hours. This is the cyclization step.

    • Monitor the reaction by TLC. The product, an N-sulfinyl azetidine, will have a distinct R_f value.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (gradient elution, e.g., 5% to 30% EtOAc in hexanes) to afford the pure N-sulfinyl azetidine as a mixture of diastereomers, which can often be separated at this stage.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Rationale: A strong protic acid is required to cleave the N-S bond. Using HCl in a protic solvent like methanol efficiently removes the auxiliary and provides the final product as a stable hydrochloride salt, which prevents potential decomposition or oligomerization of the free amine.

  • Materials:

    • Pure N-Sulfinyl Azetidine (1.0 eq)

    • 4 M HCl in 1,4-Dioxane or Methanol

    • Methanol

    • Diethyl ether

  • Procedure:

    • Dissolve the N-sulfinyl azetidine in methanol.

    • Add the HCl solution (typically 2-3 eq) and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the azetidine hydrochloride salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final enantioenriched product.

Protocol 4: Stereochemical Analysis
  • Rationale: A crucial step to validate the success of the synthesis is the determination of the product's stereochemical purity. NMR spectroscopy is used to determine the relative stereochemistry (cis/trans), while chiral chromatography is used to measure the enantiomeric excess.

  • Procedure:

    • Diastereomeric Ratio (dr) Analysis: Before cleavage, acquire a high-resolution ¹H NMR spectrum of the purified N-sulfinyl azetidine. The diastereomeric ratio can be determined by integrating well-resolved, non-overlapping proton signals corresponding to each diastereomer.

    • Relative Stereochemistry (cis/trans): For the final azetidine product, acquire a ¹H NMR spectrum. The vicinal coupling constant (³J) between the protons at C2 and C3 is diagnostic of the relative stereochemistry. Generally, cis protons exhibit a larger coupling constant (typically ³J = 7–10 Hz) compared to trans protons (³J = 3–6 Hz).[10]

    • Enantiomeric Excess (ee) Analysis: The ee of the final azetidine hydrochloride salt is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The free amine may need to be derivatized (e.g., as a benzamide or carbamate) with an achiral reagent to improve separation and detection on a suitable chiral stationary phase column.

Representative Data

The following table summarizes typical results obtained for the synthesis of C2-substituted azetidines using the described methodology, demonstrating its broad scope and high efficiency.[4]

R² Group (from R²-MgBr)Yield (3 steps) (%)Diastereomeric Ratio (dr)
Phenyl66%85:15
4-Methoxyphenyl75%87:13
Vinyl54%86:14
Allyl62%95:5
Methyl55%>95:5
n-Hexyl60%92:8

Note: The reported dr refers to the ratio of diastereomers formed in the Grignard addition step. The enantiomeric excess of the major diastereomer after cleavage is typically >98% ee.

Conclusion

The use of chiral auxiliaries, particularly tert-butanesulfinamide, represents a powerful and practical strategy for the enantioselective synthesis of 2,3-disubstituted azetidines. This approach provides predictable stereochemical control, operational simplicity, and access to highly enantioenriched products that are crucial for advancing drug discovery and chemical biology. While catalytic asymmetric methods continue to emerge as elegant alternatives, the auxiliary-based methods detailed herein remain a reliable and scalable cornerstone for the stereocontrolled construction of this important heterocyclic scaffold.[3][8]

References

  • Zhang, Y., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Alker, A., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Strain‐Release Diversification of 1‐Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3‐Bis‐Carbofunctionalization. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • McCarn, V. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Alker, A., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]

  • Shahbaz, M. (2023). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions. (2020). Nature. Available at: [Link]

  • Miller, M. J. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • McCarn, V. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • Palomo, C., et al. (2001). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Available at: [Link]

  • Manhas, M. S., et al. (1982). Studies on lactams. 84. Synthesis of azetidine-2,3-diones (.alpha.-keto .beta.-lactams) via 3-(phenylthio)-2-azetidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Larrow, J. F., & Pfaltz, A. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. Available at: [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

Sources

The Azetidine Scaffold: Application Notes on 3-Methyl-2-(3-methylphenyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. This guide provides a detailed exploration of the medicinal chemistry applications of a specific derivative, 3-Methyl-2-(3-methylphenyl)azetidine, offering insights into its synthesis, potential therapeutic applications, and protocols for its investigation.

Introduction: The Significance of the Azetidine Moiety

Azetidines are increasingly recognized for their ability to impart desirable properties to drug candidates.[1][2] The strained four-membered ring introduces a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[3] This can lead to enhanced potency and selectivity compared to more flexible acyclic or larger heterocyclic analogues. Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, which are critical for drug development.[2]

The substitution pattern on the azetidine ring is crucial in determining its biological activity. The 2,3-disubstituted pattern, as seen in this compound, allows for the precise spatial orientation of two key pharmacophoric groups, the methyl and the 3-methylphenyl (m-tolyl) moieties. This arrangement can be exploited to probe and optimize interactions within the binding pockets of various biological targets.

Synthetic Strategies for 2,3-Disubstituted Azetidines

The synthesis of 2,3-disubstituted azetidines, particularly with stereochemical control, presents a significant challenge due to the inherent ring strain. However, several synthetic strategies have been developed that can be adapted for the preparation of this compound.

One powerful approach involves the enantioselective difunctionalization of azetines.[4][5][6] This method allows for the controlled installation of two different functional groups across the double bond of an azetine precursor, establishing the desired 2,3-disubstitution pattern with high stereoselectivity.

Another versatile method is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[7][8][9] This strategy involves the cyclization of a suitably functionalized amine precursor, where a palladium catalyst facilitates the formation of the azetidine ring by activating a typically unreactive C-H bond.

A general workflow for the synthesis of a 2-aryl-3-alkylazetidine is depicted below. This conceptual pathway highlights the key bond formations and potential synthetic routes.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 3-Methylphenyl-containing precursor 3-Methylphenyl-containing precursor Acyclic amine precursor Acyclic amine precursor 3-Methylphenyl-containing precursor->Acyclic amine precursor Methyl-containing precursor Methyl-containing precursor Methyl-containing precursor->Acyclic amine precursor Palladium-catalyzed C-H amination Palladium-catalyzed C-H amination Acyclic amine precursor->Palladium-catalyzed C-H amination Ring-closing metathesis Ring-closing metathesis Acyclic amine precursor->Ring-closing metathesis Nucleophilic substitution Nucleophilic substitution Acyclic amine precursor->Nucleophilic substitution This compound This compound Palladium-catalyzed C-H amination->this compound Ring-closing metathesis->this compound Nucleophilic substitution->this compound

Caption: Conceptual synthetic workflow for this compound.

Protocol 2.1: Stereoselective Synthesis of a 2-Aryl-3-Alkylazetidine Derivative via Imino-Aldol Reaction

This protocol is adapted from a general method for the stereoselective synthesis of activated 2-arylazetidines and can be modified for the synthesis of the target compound.[10]

Step 1: Synthesis of β-Amino Ester Intermediate

  • To a solution of lithium diisopropylamide (LDA) (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add the appropriate ester (e.g., ethyl propionate) (2.0 mmol) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve the N-sulfinyl imine derived from 3-methylbenzaldehyde (2.0 mmol) in anhydrous THF (5 mL).

  • Add the imine solution to the enolate solution at -78 °C and stir the reaction mixture for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.

Step 2: Reduction of the Ester to the Amino Alcohol

  • To a solution of the purified β-amino ester (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add lithium aluminum hydride (LAH) (2.0 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Cyclization to the Azetidine

  • Dissolve the crude amino alcohol (1.0 mmol) and triethylamine (3.0 mmol) in dichloromethane (10 mL) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 mmol) and stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and dissolve the residue in a mixture of THF and water.

  • Add potassium hydroxide (5.0 mmol) and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction, extract with ethyl acetate, and dry the combined organic layers.

  • Purify the crude product by column chromatography to yield the N-tosyl-3-methyl-2-(3-methylphenyl)azetidine.

  • Deprotection of the tosyl group can be achieved under standard conditions (e.g., sodium in liquid ammonia or magnesium in methanol) to afford the final product.

Potential Medicinal Chemistry Applications

While specific biological data for this compound is not extensively reported in the public domain, the structural motif suggests several promising areas for investigation in medicinal chemistry.

Antimicrobial Agents

Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), are well-known for their antibacterial properties.[8] However, non-β-lactam azetidines have also demonstrated significant antimicrobial activity. The 2-aryl substitution on the azetidine ring is a common feature in compounds with antibacterial and antifungal properties.[11] The this compound scaffold could serve as a starting point for the development of novel antimicrobial agents.

Table 1: Reported Antimicrobial Activity of Selected Azetidine Derivatives

Compound ClassTarget Organism(s)Reported ActivityReference
2-AzetidinonesEscherichia coli, Staphylococcus aureusSignificant antibacterial activity[12]
Functionalized ArylaziridinesVarious bacteria and fungiModerate antimicrobial activity[13]
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinonesVarious fungiPotent antifungal activity[11]
Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in a variety of physiological processes, including pain, inflammation, and mood disorders. Antagonists of these receptors have therapeutic potential for treating these conditions.[14] The rigid azetidine scaffold can be used to mimic the conformation of peptide ligands, leading to potent and selective receptor antagonists. The 2-aryl-3-substituted azetidine framework is a promising starting point for the design of novel neurokinin receptor antagonists.

G cluster_ligand Azetidine-based Ligand cluster_receptor Neurokinin Receptor cluster_pathway Signaling Pathway cluster_response Biological Response This compound This compound NK1/NK2 Receptor NK1/NK2 Receptor This compound->NK1/NK2 Receptor Antagonism G-protein activation G-protein activation NK1/NK2 Receptor->G-protein activation Blocks Downstream signaling Downstream signaling G-protein activation->Downstream signaling Inhibits Pain/Inflammation Pain/Inflammation Downstream signaling->Pain/Inflammation Reduces

Caption: Proposed mechanism of action for azetidine-based neurokinin receptor antagonists.

Experimental Protocols for Biological Evaluation

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.2: Neurokinin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to evaluate the affinity of this compound for the neurokinin-1 (NK1) receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radioligand (e.g., [³H]-Substance P)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound dilutions.

  • Include wells for total binding (membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of a known NK1 antagonist).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, scaffold for medicinal chemistry. Its unique structural features and the potential for stereocontrolled synthesis make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and related azetidine derivatives. Further research should focus on refining the synthetic routes to improve efficiency and stereoselectivity, as well as expanding the biological characterization to identify and validate novel therapeutic targets. The exploration of structure-activity relationships by systematically modifying the substituents on the azetidine ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of new and effective medicines.

References

  • Chen, G., Shaughnessy, M., Dvorak, C. A., Dambruoso, P. J., Henle, J. M., & Gaunt, M. J. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)–H and C(sp2)–H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6.
  • Deng, Y., Liu, L., & Chen, C. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Sah, P., Bidawat, P., & Seth, M. (2012). Synthesis and antimicrobial activity of 2- azetidinones derived from benzimidazole. Journal of Chemical and Pharmaceutical Research, 4(1), 146-153.
  • Wang, H., & Ghorai, M. K. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Cheekatla, S. R., & Kumar, D. (2026).
  • Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(34), 9042-9049.
  • Ghorai, M. K., Wang, H., & Kumar, A. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Dvorak, C. A., Dambruoso, P. J., Shaughnessy, M., & Gaunt, M. J. (2012).
  • Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).
  • Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry.
  • Cheekatla, S. R., & Kumar, D. (2026).
  • Cheekatla, S. R., & Kumar, D. (2026).
  • Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).
  • Brandi, A., Goti, A., & De Sarlo, F. (2014). Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. PMC.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Methylideneazetidines and Other Azetidine Analogs.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.
  • da Silva, P. B., de Souza, T. C., & de Oliveira, R. B. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Muñoz, M., & Coveñas, R. (2023).

Sources

protocol for the synthesis of 3-Methyl-2-(m-tolyl)azetidine via intramolecular cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 3-Methyl-2-(m-tolyl)azetidine . This guide is structured to provide high-level technical autonomy, focusing on the most robust and scalable synthetic route: the Intramolecular Nucleophilic Displacement of


-Amino Alcohols .

Executive Summary

The synthesis of 2,3-disubstituted azetidines presents a unique challenge in heterocyclic chemistry due to the significant ring strain (~26 kcal/mol) and the entropic disfavor of forming four-membered rings. While methods such as [2+2] cycloaddition (Staudinger synthesis) exist, they often yield


-lactams requiring subsequent reduction.

This protocol details the Intramolecular Cyclization via


-Amino Alcohol Activation , a method chosen for its superior regio- and diastereocontrol. By generating a linear precursor with a defined stereocenter, we leverage the 4-exo-tet  ring closure mechanism to access the target scaffold, 3-Methyl-2-(m-tolyl)azetidine , with high fidelity. This scaffold is a critical bioisostere for proline and piperidine moieties in neuroactive drug discovery.
Key Advantages of This Protocol
  • Modular Precursor Assembly: Utilizes a Reformatsky-type Mannich reaction to set the C2/C3 stereochemistry early.

  • Scalability: Avoids photochemistry and high-pressure hydrogenation.

  • Self-Validating Intermediates: Each step produces distinct spectroscopic signatures (IR/NMR) allowing for rigorous process control.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the N1–C4 bond last. The precursor is a


-functionalized amine derived from a 

-amino ester.

Pathway Logic:

  • Target: 3-Methyl-2-(m-tolyl)azetidine.

  • Disconnection: N1–C4 bond cleavage.

  • Precursor:

    
    -Protected 3-amino-2-methyl-3-(m-tolyl)propan-1-ol.
    
  • Origin: Reduction of Ethyl 3-amino-2-methyl-3-(m-tolyl)propanoate.

  • Starting Materials: m-Tolualdehyde, Ethyl 2-bromopropionate, and a Sulfonamide (for N-protection/activation).

Retrosynthesis Target 3-Methyl-2-(m-tolyl)azetidine (Target) Precursor N-Tosyl Azetidine Intermediate (Stable Precursor) Target->Precursor Deprotection Linear γ-Amino Alcohol (Activated via Mesylation) Precursor->Linear Intramolecular Cyclization (4-exo-tet) Ester β-Amino Ester (via Mannich/Reformatsky) Linear->Ester Reduction (LiAlH4) Start m-Tolualdehyde + Ethyl 2-bromopropionate Ester->Start C-C Bond Formation

Figure 1: Retrosynthetic logic flow for the target azetidine.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The Mannich-Reformatsky Route)

Objective: Construct the carbon backbone with the amine and methyl/aryl substituents in place.

Reagents:

  • m-Tolualdehyde (1.0 equiv)

  • p-Toluenesulfonamide (

    
    ) (1.0 equiv)
    
  • Ethyl 2-bromopropionate (1.2 equiv)

  • Zinc dust (activated) (1.5 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv) - Water Scavenger/Lewis Acid
    

Procedure:

  • Imine Formation: In a dry flask, combine m-tolualdehyde and

    
     in toluene. Add 
    
    
    
    and reflux for 4-6 hours. Monitor by IR (disappearance of C=O, appearance of C=N ~1600 cm⁻¹).
  • Workup: Cool, quench with brine, filter through Celite to remove Ti salts. Concentrate to yield the N-tosyl imine.

  • Reformatsky Addition: Suspend activated Zinc dust in dry THF. Add a catalytic amount of TMSCl. Add Ethyl 2-bromopropionate dropwise to initiate the organozinc formation.

  • Coupling: Cannulate the N-tosyl imine solution into the Reformatsky reagent at 0°C. Stir at RT for 12 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.[1]
    
  • Result: Ethyl 3-(4-methylphenylsulfonamido)-2-methyl-3-(m-tolyl)propanoate.

Expert Insight: We use the N-Tosyl group because the sulfonamide anion generated in Phase 3 is a superior nucleophile for the strained cyclization compared to a carbamate (Boc) or amide.

Phase 2: Reduction to -Amino Alcohol

Objective: Convert the ester to the primary alcohol required for leaving group installation.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Anhydrous THF[2]

Procedure:

  • Cool a solution of the

    
    -amino ester (from Phase 1) in THF to 0°C.
    
  • Slowly add LiAlH4 pellets or solution (exothermic).

  • Allow to warm to RT and stir for 3 hours.

  • Fieser Quench: Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate. Concentrate the filtrate.

  • Product:

    
    -(3-hydroxy-2-methyl-1-(m-tolyl)propyl)-4-methylbenzenesulfonamide.
    
Phase 3: Activation and Intramolecular Cyclization

Objective: Convert the hydroxyl group to a Mesylate (OMs) and induce ring closure.

Reagents:

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)[1][2]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (2.0 equiv)
    
  • Solvent: DCM (activation) / DMF (cyclization)

Procedure:

  • Mesylation: Dissolve the amino alcohol in DCM at 0°C. Add

    
     followed by MsCl. Stir 1 hour. Verify formation of the mesylate by TLC.
    
  • Solvent Swap: Evaporate DCM. Redissolve the crude mesylate in dry DMF.

  • Cyclization: Add NaH (60% dispersion) or

    
     and heat to 80°C for 4-6 hours.
    
    • Mechanism:[3][4][5][6][7][8] The base deprotonates the sulfonamide (pKa ~10). The resulting nitrogen anion attacks the carbon bearing the OMs group.

  • Workup: Pour into ice water. Extract with Ether/EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). The azetidine ring is stable on silica.

Phase 4: Deprotection (Optional)

Objective: Remove the Tosyl group to yield the free amine. Note: Many medicinal chemistry applications use the protected form. If the free base is required:

  • Method: Magnesium turnings in dry Methanol (sonication helps) or Sodium/Naphthalene.

  • Product: 3-Methyl-2-(m-tolyl)azetidine .

Data Presentation & Process Control

Reaction Parameters Summary
StepTransformationKey ReagentCritical ParameterTypical Yield
1 Imine Formation

Moisture exclusion>90%
2 C-C Bond FormationZn /

Temperature (0°C start)75-85%
3 ReductionLiAlH4Fieser Quench88-95%
4 CyclizationNaH / DMFHeat (80°C)65-75%
Troubleshooting Guide
  • Issue: Low yield in cyclization.

    • Cause: Intermolecular polymerization or hydrolysis of mesylate.

    • Solution: Run the cyclization under high dilution (0.05 M) to favor intramolecular reaction. Ensure DMF is strictly anhydrous.

  • Issue: Incomplete Mesylation.

    • Cause: Steric hindrance from the adjacent methyl group.

    • Solution: Use Mesyl Anhydride (

      
      ) and DMAP catalyst instead of MsCl.
      

Mechanistic Visualization

The following diagram illustrates the critical 4-exo-tet cyclization event. The geometry requires the leaving group (OMs) and the nucleophile (N-) to achieve a specific alignment (often anti-periplanar) despite the strain.

Mechanism Step1 Intermediate A N-Anion Formation (Deprotonated Sulfonamide) Step2 Transition State 4-exo-tet Geometry (Strain Buildup) Step1->Step2 Nucleophilic Attack Step3 Final Product N-Tosyl Azetidine Ring Step2->Step3 LG Departure (-OMs)

Figure 2: Mechanistic pathway of the base-mediated ring closure.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Synthetic Routes and Applications.[2][8] Organic Preparations and Procedures International.[8] Link

  • Singh, G. S., & D'Hooghe, M. (2020). Recent developments in the synthesis of azetidines.[2][6][8][9][10] Organic & Biomolecular Chemistry.[1][3][8][10][11][12][13] Link

  • Starmans, W. A. J., et al. (1998). Synthesis of 2-arylazetidines via 4-exo-tet cyclization. Tetrahedron.[1][9] Link

  • Vanecko, J. A., & West, F. G. (2005). Substituted Azetidines via Ring Contraction. Organic Letters.[10][13] Link

  • BenchChem Protocols. (2024). General protocols for Azetidine Synthesis from Amino Alcohols.[2][6][9][10]Link

Disclaimer: This protocol involves the use of hazardous reagents (LiAlH4, MsCl). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: High-Efficiency Incorporation of 3-Methyl-2-(3-methylphenyl)azetidine into Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of 3-Methyl-2-(3-methylphenyl)azetidine into Peptide Mimics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Rationale

The incorporation of This compound (referred to herein as MMP-Aze ) into peptide backbones represents a high-value strategy for generating peptidomimetics with enhanced metabolic stability and defined conformational bias.

MMP-Aze is a sterically constrained secondary amine. Structurally, it acts as a rigidified mimic of phenylethylamine (the pharmacophore of Phenylalanine). Unlike flexible linear amines, the azetidine ring locks the


 and 

torsion angles, forcing the attached peptide backbone into specific turn geometries (typically

-turns or distorted

-turns).

Key Applications:

  • C-Terminal Capping: Prevents carboxypeptidase degradation and improves blood-brain barrier (BBB) permeability due to increased lipophilicity and reduced hydrogen bond donor count.

  • Side-Chain Anchoring: Attachment to Asp/Glu side chains to create "stapled" or branched mimics.

Technical Challenge: MMP-Aze is a sterically hindered secondary amine . Standard Solid Phase Peptide Synthesis (SPPS) coupling protocols often fail due to the nucleophilic reluctance of the azetidine nitrogen and the steric bulk of the adjacent 3-methylphenyl group. This guide presents a Hybrid SPPS/Solution-Phase Protocol designed to maximize yield and purity.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Molecule This compound (MMP-Aze)
Role Conformational Constraint / C-Terminal Cap
Molecular Weight ~161.24 g/mol (Free base)
Basicity Secondary Amine (

)
Steric Profile High (Adjacent aryl and methyl groups hinder N-approach)
Stability Stable to TFA (standard cleavage); Sensitive to strong nucleophiles at high Temp.

Storage: Store the HCl or Tartrate salt at -20°C. Free base oxidizes slowly; generate fresh before coupling.

Experimental Protocols

Protocol A: Preparation of the Reactive Amine

Note: If starting from the salt form, the free base must be liberated immediately prior to coupling to prevent carbonate formation or oxidation.

  • Dissolve 1.0 mmol of MMP-Aze salts (HCl) in 5 mL DCM.

  • Wash with 5 mL saturated

    
     (aq) x 2.
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Re-dissolve in anhydrous DMF (for coupling). Do not store.

Protocol B: Hybrid Synthesis Strategy (Recommended)

Rationale: Direct on-resin coupling of hindered amines to the C-terminus is kinetically slow and difficult to monitor. The "Side-Chain Protected Fragment Condensation" method is superior. We synthesize the peptide on a highly acid-labile resin, cleave it with protection groups intact, and couple the MMP-Aze in solution.

Step 1: Synthesis of Protected Peptide Fragment

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin. Why? Allows cleavage of the peptide acid using 1% TFA without removing side-chain protecting groups (Boc, tBu, Pbf).

  • Loading: Load the first Fmoc-amino acid (1.2 eq) onto 2-CTC resin with DIEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH/DIEA (9:1).

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: Fmoc-AA/HBTU/DIEA).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (or install N-terminal cap if desired).

  • Mild Cleavage:

    • Wash resin with DCM (x5).

    • Treat with 1% TFA in DCM (5 mL x 2 min, repeat 5-10 times). Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

    • Result:Side-Chain Protected Peptide-COOH .

    • Concentrate and precipitate in cold water or ether. Dry under high vacuum.

Step 2: Solution-Phase Coupling of MMP-Aze

This is the critical step. We use HATU/HOAt to overcome the steric hindrance of the azetidine.

  • Activation:

    • Dissolve Protected Peptide-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and HOAt (1.2 eq). Note: HOAt is crucial for hindered amines.

    • Add DIEA (3.0 eq). Stir for 2 minutes (pre-activation).

  • Coupling:

    • Add MMP-Aze (Free Base) (1.5 - 2.0 eq) to the activated mixture.

    • Stir under Nitrogen at Room Temperature for 12-24 hours .

    • Monitoring: Monitor by LCMS. Look for the disappearance of the Peptide-COOH mass and appearance of Peptide-Aze mass.

    • Troubleshooting: If reaction stalls (<50% conversion after 6h), heat to 40°C or add 0.5 eq more HATU/DIEA.

  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
      , sat. 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      
Step 3: Global Deprotection
  • Dissolve the coupled intermediate in TFA/TIS/Water (95:2.5:2.5) .

  • Stir for 2-3 hours (depending on protecting groups; Arg(Pbf) requires longer).

  • Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization of Signaling & Workflow

The following diagram illustrates the Hybrid Strategy, highlighting the critical "Steric Gate" where standard protocols often fail.

Peptide_Azetidine_Coupling cluster_logic Why Hybrid Strategy? Resin 2-CTC Resin (Acid Labile) SPPS Standard Fmoc SPPS (Elongation) Resin->SPPS Fmoc-AA Loading Cleavage Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Complete Sequence Fragment Protected Peptide-COOH (Side chains intact) Cleavage->Fragment Releases COOH Coupling Solution Coupling (HATU/HOAt/DIEA) *Critical Step* Fragment->Coupling Electrophile Azetidine MMP-Aze Amine (Sterically Hindered) Azetidine->Coupling Nucleophile Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Protected Conjugate Final Final Peptidomimetic (Conformationally Locked) Deprotection->Final Purification Logic1 On-Resin Coupling fails due to steric clash between Resin & Azetidine Logic1->Coupling Logic2 Solution phase allows higher conc. & temp control

Caption: Workflow for overcoming steric hindrance during the incorporation of MMP-Aze. The hybrid approach bypasses on-resin kinetic limitations.

Structural Analysis & Validation

Once synthesized, it is imperative to validate that the MMP-Aze moiety has induced the desired conformational constraint.

MethodObservation TargetSuccess Criteria
1D

H NMR
Amide NH region (7-9 ppm)Sharp, distinct peaks indicate a locked conformation. Broad/multiple peaks suggest rotameric exchange (cis/trans isomerism at the Azetidine amide bond).
ROESY NMR

(Peptide)


(Azetidine)
Cross-peaks define the

angle. Strong

NOE indicates trans amide;

indicates cis.
CD Spectroscopy Far UV (190-250 nm)Look for minima at 205nm or 220nm. A shift compared to the parent peptide indicates successful turn induction (often Type II

-turn or

-turn).
Troubleshooting Guide
  • Issue: Low yield during coupling.

    • Cause: The 3-methylphenyl group shields the nitrogen.

    • Solution: Switch coupling reagent to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). It is more reactive than HATU for hindered amines.

  • Issue: Epimerization of the C-terminal amino acid.

    • Cause: Slow coupling allows oxazolone formation on the activated peptide acid.

    • Solution: Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base; it is weaker and suppresses racemization.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

    • Context: foundational chemistry of azetidine ring stability and reactivity.
  • Reiners, F., et al. (2020).[1] "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis." Organic Letters. Link

    • Context: Protocols for coupling hindered azetidine carboxylic acids and amines in peptide chains.
  • Shipman, M., et al. (2024).[2] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal.[2][3] Link

    • Context: Demonstrates stability of azetidines to TFA/acidic cleavage conditions and their use as turn-inducers.[2]

  • Zagari, A., et al. (1990).[4] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[4] Link

    • Context: Theoretical and experimental basis for azetidine-induced conform

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the strained four-membered azetidine ring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors.

Introduction to Azetidine Synthesis Challenges

The synthesis of azetidines is a significant challenge in organic chemistry primarily due to the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[1] This strain renders the ring susceptible to opening, making its formation kinetically and thermodynamically less favorable compared to five- or six-membered rings.[1][2] Consequently, researchers often face issues such as low yields, competing side reactions, and difficulties in purification.[1][3] This guide provides practical, field-proven insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most widely used method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine where the nitrogen atom acts as a nucleophile to displace a leaving group.[4][5]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This approach involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts, to form the azetidine ring directly.[4][6][7]

  • Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to the four-membered azetidine ring through various strategies, often catalyzed by transition metals.[4][6][8]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][9]

Q2: Why are my intramolecular cyclization reactions for azetidine formation resulting in low yields?

A2: Low yields in intramolecular cyclizations are a frequent problem and can be attributed to several factors:

  • Competing Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[3][4]

  • Side Reactions: Elimination reactions, forming an alkene, can compete with the nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[3][4]

  • Inefficient Leaving Group: A poor leaving group will slow down the desired SN2 cyclization, allowing more time for side reactions to occur.[1][3]

  • Incorrect Precursor Conformation: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon in close proximity for ring closure. Steric hindrance can prevent this optimal conformation.[1]

Q3: What is the role of nitrogen-protecting groups in azetidine synthesis?

A3: Protecting groups are crucial for a successful azetidine synthesis.[2] They prevent the nitrogen from participating in unwanted side reactions and can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate.[2] Electron-withdrawing protecting groups like tosyl (Ts) or carbamates (e.g., Boc) can also help stabilize the strained azetidine ring once formed.[1] The choice of protecting group is also important for downstream applications, as it dictates the deprotection strategy.[10]

Q4: How can I effectively purify my azetidine product?

A4: The purification of azetidines can be challenging due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1] Flash column chromatography is a common method.[6] To prevent decomposition, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[1] For volatile azetidines, distillation under reduced pressure can be an effective purification method.[1]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield in Intramolecular Cyclization

If you are experiencing low or no yield of your desired azetidine via intramolecular cyclization, consider the following troubleshooting workflow:

Troubleshooting Low Yield start Low/No Azetidine Yield check_concentration Is the reaction concentration high (>0.1 M)? start->check_concentration dilute Decrease concentration to ≤0.01 M to favor intramolecular reaction. check_concentration->dilute Yes check_lg Is the leaving group (LG) optimal (e.g., tosylate, mesylate)? check_concentration->check_lg No dilute->check_lg improve_lg Convert hydroxyl to a better LG (e.g., MsCl, TsCl). check_lg->improve_lg No check_base Is the base appropriate (strong, non-nucleophilic)? check_lg->check_base Yes improve_lg->check_base optimize_base Screen different bases (e.g., NaH, K2CO3, DBU). check_base->optimize_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes optimize_base->check_temp optimize_temp Screen a range of temperatures. Microwave irradiation may help. check_temp->optimize_temp No check_side_products Are side products (dimer, polymer, elimination) observed? check_temp->check_side_products Yes optimize_temp->check_side_products analyze_side_products Characterize side products to diagnose the issue. check_side_products->analyze_side_products Yes success Improved Yield check_side_products->success No, yield improved analyze_side_products->success

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Detailed Steps & Explanations:

  • Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.[1] If you observe oligomeric or polymeric byproducts, reducing the concentration to 0.01 M or lower is a critical first step.[1]

  • Leaving Group Efficiency: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and must be activated. Mesylates and tosylates are commonly used and are effective.[11][12]

    Leaving GroupRelative Reactivity (Approx.)
    -OH1
    -Cl2 x 102
    -Br1 x 104
    -OMs4 x 104
    -OTs6 x 104
    -I2 x 105
    Caption: Relative reactivity of common leaving groups in SN2 reactions.
  • Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the nitrogen nucleophile without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][13] The choice of base can be substrate-dependent, and screening may be necessary.

  • Solvent Selection: The solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions. In some cases, less nucleophilic solvents like isopropanol have been shown to favor azetidine formation over side products.[9]

Issue 2: Formation of Pyrrolidine Instead of Azetidine

In some reactions, particularly those involving ring expansion of aziridines or intramolecular aminolysis of epoxy amines, the formation of the five-membered pyrrolidine ring can be a competing pathway.[1][11]

Potential Causes and Solutions:

  • Reaction Conditions Favoring 5-endo-tet Cyclization: In the case of epoxy amine cyclization, the reaction conditions, including the choice of Lewis acid catalyst, can dictate the regioselectivity of the ring-opening. For instance, La(OTf)3 has been shown to catalyze the 4-exo-tet cyclization to form azetidines from cis-3,4-epoxy amines.[11][12]

  • Rearrangement Pathways: Certain substrates may be prone to rearrangement under the reaction conditions, leading to the more stable five-membered ring. Careful selection of the catalyst and reaction temperature is crucial to control the reaction pathway.[1]

Issue 3: Product Decomposition During Workup or Purification

The high ring strain of azetidines makes them susceptible to decomposition, especially under acidic conditions or in the presence of strong nucleophiles.[1]

Preventative Measures:

  • Maintain Neutral or Slightly Basic Conditions: During aqueous workup, use a saturated solution of sodium bicarbonate or a phosphate buffer to avoid acidic pH.[1]

  • Modified Chromatography: When using silica gel chromatography, which is inherently acidic, consider the following:

    • Add a small percentage (0.1-1%) of a tertiary amine like triethylamine or diisopropylethylamine to the eluent to neutralize the silica surface.[1]

    • Alternatively, use deactivated silica gel or other stationary phases like alumina.

  • Protecting Groups: The use of electron-withdrawing protecting groups on the nitrogen, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc), can enhance the stability of the azetidine ring.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-Cyanoazetidines from β-Amino Alcohols

This three-step protocol is an effective method for preparing enantiomerically pure N-aryl-2-cyanoazetidines.[5]

Protocol 1 Workflow start β-Amino Alcohol step1 Step 1: N-Arylation (Cu-catalyzed) start->step1 intermediate1 N-Arylated Amino Alcohol step1->intermediate1 step2 Step 2: N-Cyanomethylation (Bromoacetonitrile, Base) intermediate1->step2 intermediate2 N-Cyanomethylated Amino Alcohol step2->intermediate2 step3 Step 3: One-Pot Mesylation & Ring Closure (MsCl, Base -> Stronger Base) intermediate2->step3 product N-Aryl-2-Cyanoazetidine step3->product

Caption: Workflow for the synthesis of N-aryl-2-cyanoazetidines.

Step-by-Step Methodology:

  • N-Arylation:

    • To a solution of the β-amino alcohol in a suitable solvent (e.g., toluene), add the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K3PO4).

    • Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[1]

  • N-Cyanomethylation:

    • Dissolve the N-arylated amino alcohol (1.0 equiv) in a solvent like acetonitrile.

    • Add a base (e.g., K2CO3, 2.0 equiv) and bromoacetonitrile (1.2 equiv).[1]

    • Stir at room temperature until completion.

    • Filter off the base and concentrate the filtrate. The crude product can often be used directly in the next step.

  • One-Pot Mesylation and Ring Closure:

    • Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.

    • Add a base (e.g., triethylamine, 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir until mesylation is complete.

    • Add a stronger base (e.g., DBU, 1.5 equiv) to induce ring closure.[1]

    • Stir at room temperature until azetidine formation is complete.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.[1]

References

  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Optimization of reaction time and temperature for azetidine form
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Optimizing reaction conditions for azetidine ring form
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Technical Support Center: Synthesis of Substituted Azetidines. Benchchem.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • Different reaction conditions for the ring transformation of aziridine anti-9.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Azetidine: Basicity and Prepar
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Photochemical Approaches to Azetidines. Nottingham ePrints.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Synthesis of azetidines by aza P
  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.

Sources

Technical Support Center: Functionalized Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Ring Strain & Stability in Azetidine Scaffolds Ticket Type: Advanced Synthesis Troubleshooting Status: Open

Welcome to the Azetidine Synthesis Support Module

Your Guide: Dr. Aris Thorne, Senior Application Scientist Core Challenge: The Azetidine Ring (~25.4 kcal/mol strain energy).

You are likely here because your 4-membered ring either refused to close, opened up unexpectedly during purification, or polymerized into an intractable gum. Unlike stable pyrrolidines, azetidines exist in a precarious energetic valley. They are kinetically accessible but thermodynamically eager to relieve strain.

This guide treats your synthesis as a system of competing rates. We will troubleshoot the three most common failure modes: Cyclization Stagnation , Acid-Mediated Decomposition , and Purification Losses .

Module 1: Cyclization Failures (The Kinetic Barrier)

User Issue: "I am trying to cyclize a


-haloamine (or amino alcohol derivative), but the reaction is stuck or producing oligomers."
The Diagnostic

According to Baldwin’s Rules, the 4-exo-tet cyclization is allowed but kinetically slow. The transition state requires a specific orbital alignment that is entropically disfavored compared to 5- or 6-membered rings. If your concentration is too high, intermolecular reaction (polymerization) outcompetes intramolecular cyclization.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Concentration < 0.05 M (High Dilution)Favors intramolecular events (zero-order in substrate) over intermolecular polymerization (second-order).
Leaving Group OMs / OTs > halidesSulfonates provide a faster rate of displacement (

), essential for overcoming the entropic barrier of ring closure.
Substituents gem-dimethyl (C3)Thorpe-Ingold Effect: Bulky substituents at C3 compress the internal bond angle (

), forcing the reactive centers (N and LG) closer together.
Temperature Reflux (often req.)4-membered ring formation has a higher activation energy (

) than 5/6-membered rings. Heat is often necessary to surmount this.
Visual Workflow: Cyclization Troubleshooting

AzetidineCyclization Start Issue: Low Yield / No Cyclization CheckStruct Check Precursor Structure Start->CheckStruct GemDimethyl Has C3-gem-substituents? CheckStruct->GemDimethyl Concentration Check Concentration GemDimethyl->Concentration Yes GemDimethyl->Concentration No (Expect slower rate) Dilute Dilute to <0.05M Concentration->Dilute If >0.1M LG_Check Leaving Group Quality Concentration->LG_Check If <0.05M SwitchLG Switch Cl/Br to OMs/OTs LG_Check->SwitchLG Halide Temp Increase Temp (Reflux) LG_Check->Temp Sulfonate

Figure 1: Decision tree for troubleshooting stalled intramolecular cyclization reactions.

Module 2: The "Disappearing Product" (Stability & Purification)

User Issue: "My NMR showed the product in the crude mixture, but after column chromatography, it vanished or turned into a complex mixture."

The Diagnostic

Azetidines are basic amines (


). Standard silica gel is slightly acidic (

).
  • Protonation: The azetidine nitrogen gets protonated by silanol groups.

  • Activation: The quaternary ammonium species is now a highly activated leaving group (due to ring strain).

  • Nucleophilic Attack: Even weak nucleophiles (residual water, methanol in eluent) attack the

    
    -carbon, opening the ring to form a linear amine.
    
Purification Protocol: The "Buffered" Column

Do NOT use standard silica flash chromatography without modification.

Step-by-Step Procedure:

  • Stationary Phase Selection:

    • Preferred:Neutral Alumina (Activity III) . Alumina is less acidic than silica and far gentler on strained amines.

    • Alternative:Base-Deactivated Silica .

  • Deactivation Slurry Method:

    • Prepare your eluent (e.g., DCM/MeOH).

    • Add 1-3% Triethylamine (Et3N) or 1% aqueous NH4OH to the eluent before packing the column.

    • Flush the column with this basic mobile phase before loading your sample. This neutralizes acidic sites.

  • Workup Pre-Treatment:

    • Never concentrate azetidines to dryness with trace acids present (e.g., from HCl workup). Always wash the organic phase with sat. NaHCO3 or NaOH prior to concentration.

Module 3: Advanced Methods (Strain-Release Functionalization)

User Issue: "I need a 3-substituted azetidine, but direct substitution on the ring fails."

The Solution: Strain-Release Chemistry

Instead of fighting strain to close a ring, use the "spring-loaded" energy of a highly strained precursor to drive the reaction. The modern gold standard is [1.1.0]azabicyclobutane (ABB) .

  • Mechanism: ABB has a strain energy of ~60 kcal/mol. Breaking the central C1-C3 bond releases ~35 kcal/mol to form the azetidine (~25 kcal/mol). This thermodynamic payout drives the reaction forward rapidly.

Protocol: Sulfonyl-Azetidine Synthesis via ABB

Reference: Adapted from Aggarwal et al. and recent reviews.

Reagents:

  • [1.1.0]azabicyclobutane (ABB) - Commercial or synthesized via Kulinkovich route.

  • Aryl/Alkyl Sulfonyl Chloride (

    
    ).
    
  • Photocatalyst (optional) or simple thermal activation depending on the electrophile.

Workflow:

  • Setup: Dissolve ABB (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Addition: Add the sulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: The relief of strain allows the nitrogen to attack the electrophile, generating a transient bicyclic cation or radical intermediate, which is then trapped by the chloride (or other nucleophile) at the C3 position.

  • Result: A 1-sulfonyl-3-chloroazetidine is formed. The C-Cl bond can be further derivatized.

Visual Mechanism: Strain-Release Pathway

StrainRelease ABB [1.1.0]Azabicyclobutane (Strain: ~60 kcal/mol) Activation N-Activation (Electrophile Attack) ABB->Activation + E+ Intermediate Bicyclic Cation/Radical (Transition State) Activation->Intermediate Bond Weakening Trap Nucleophilic Trap (at C3 position) Intermediate->Trap Strain Release Product Functionalized Azetidine (Strain: ~25 kcal/mol) Trap->Product Ring Expansion

Figure 2: Thermodynamic driver of converting azabicyclobutanes (ABB) to azetidines.

Summary of Key Parameters
ParameterStandard ConditionAzetidine-Specific Adjustment
Reaction Molarity 0.2 - 0.5 M0.01 - 0.05 M (Prevents polymerization)
Purification Phase Silica Gel (Acidic)Neutral Alumina or Et3N-washed Silica
Workup pH NeutralBasic (pH > 10) (Keep N deprotonated)
Storage Room Temp / Air-20°C / Argon (Prevents slow ring opening)
References
  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews (2021).

  • Strain-Release Functionalization of Azabicyclo[1.1.0]butanes. Aggarwal Group / Wiley (2021).

  • Azetidine Synthesis via Intramolecular Displacement. BenchChem Technical Guides (2025).

  • Purification of Acid-Labile Heterocycles. Journal of Chromatography A (General Protocol Reference).

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland" initiative drives the transition from planar aromatic scaffolds to saturated, three-dimensional heterocycles. 2,3-Disubstituted azetidines represent a high-value pharmacophore in this space. Unlike their 3,3-disubstituted counterparts (which are achiral and easily accessed), 2,3-disubstituted azetidines offer specific vectors for substituent placement and two contiguous stereocenters, allowing for precise probing of biological target space.

However, the synthesis of these strained rings is non-trivial due to significant enthalpic (ring strain ~26 kcal/mol) and entropic barriers. This guide objectively compares three distinct synthetic paradigms:

  • Constructive: Visible-Light [2+2] Cycloaddition (Aza Paternò-Büchi).

  • Cyclization: Intramolecular Nucleophilic Substitution (Epoxide Opening).

  • Divergent: C-H Functionalization (Lithiation/Trapping).

Decision Framework

The choice of method depends heavily on the starting material availability and the required stereochemical outcome.

AzetidineRouteSelection Start Target: 2,3-Disubstituted Azetidine ChiralPool Is Chiral Precursor Available? Start->ChiralPool Scale Scale Requirement ChiralPool->Scale No Method1 Method A: Intramolecular Cyclization (e.g., Epoxide Opening) ChiralPool->Method1 Yes (e.g., Amino Acids/Epoxides) Stereo Stereocontrol Needed? Scale->Stereo De Novo Synthesis Method3 Method C: C-H Functionalization (Lithiation/Trapping) Scale->Method3 Late Stage / Divergent Library Stereo->Method1 Specific Enantiomer Required Method2 Method B: Visible-Light [2+2] (Aza Paternò-Büchi) Stereo->Method2 High Diastereoselectivity Required

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and stereochemical requirements.

Method A: Visible-Light Mediated [2+2] Cycloaddition[1][2][3]

This method represents the state-of-the-art for de novo construction of the azetidine core. It utilizes triplet energy transfer (EnT) to bypass the high energy UV requirements of traditional Paternò-Büchi reactions, allowing for mild access to strained rings.

Mechanism & Causality

The reaction typically involves an iridium photocatalyst and an oxime ester (acting as the imine equivalent). Upon blue light irradiation, the photocatalyst enters a triplet excited state and transfers energy to the oxime.[1] This excites the oxime to a triplet state, which undergoes [2+2] cycloaddition with an alkene.[2][1][3]

  • Why Oximes? Simple imines often undergo rapid E/Z isomerization or hydrolysis. Oximes possess a lower triplet energy state accessible by common photocatalysts and suppress non-productive relaxation pathways.

  • Stereocontrol: The reaction is generally highly diastereoselective, favoring the exo isomer due to steric repulsion in the exciplex intermediate.

Experimental Protocol (Self-Validating)

Target: 2,3-Disubstituted Azetidine via Intermolecular [2+2] Reagents: 2-Isoxazoline-3-carboxylate (Oxime precursor), Styrene derivative, Ir[dF(Me)ppy]2(dtbbpy)PF6 (1 mol%).

  • Setup: In a flame-dried vial, dissolve the oxime (0.2 mmol) and alkene (2.0 equiv) in degassed acetonitrile (0.1 M).

  • Catalyst Addition: Add the Ir-photocatalyst (1 mol%). Seal under N2 atmosphere.

  • Irradiation: Place the vial 2 cm from a 40W Blue LED (450 nm) fan-cooled lamp. Stir for 12–24 hours.

  • Validation: Monitor by TLC. The oxime spot (usually UV active) should disappear.

  • Workup: Concentrate and purify via silica gel chromatography.

  • N-O Cleavage (Optional): To reveal the free azetidine, treat the product with Zn dust/AcOH.

Performance Data
MetricValueNotes
Yield 70–92%Highly dependent on alkene electronics.
Diastereomeric Ratio (dr) >20:1Exclusively favors exo-isomer in most cases.
Functional Group Tolerance HighTolerates esters, halides, and protected amines.

Method B: Intramolecular Nucleophilic Cyclization (Epoxide Route)

Classical methods involving


-haloamines often suffer from competitive elimination or dimerization. A superior modern variation utilizes the Lewis acid-catalyzed opening of cis-3,4-epoxy amines. This method leverages the "chiral pool" effectively.
Mechanism & Causality

The reaction proceeds via a 4-exo-tet cyclization.[4] The regioselectivity is controlled by the Lewis acid (e.g., La(OTf)3), which activates the epoxide oxygen.

  • Why La(OTf)3? Lanthanide triflates are "hard" Lewis acids that coordinate strongly to the epoxide oxygen, increasing the electrophilicity of the carbon center without triggering immediate polymerization.

  • Stereochemistry: The reaction proceeds with inversion of configuration at the epoxide carbon, allowing predictable translation of starting material stereochemistry to the product.

Experimental Protocol

Target: trans-2,3-Disubstituted Azetidine Reagents: cis-3,4-Epoxy amine precursor, La(OTf)3 (10 mol%), Toluene.

  • Preparation: Dissolve the epoxy-amine in Toluene (0.2 M).

  • Cyclization: Add La(OTf)3 (10 mol%). Heat to 80 °C.

  • Validation: Monitor consumption of epoxide by 1H NMR (disappearance of epoxide protons at ~3.0 ppm).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[2]

  • Purification: Flash chromatography on amine-functionalized silica (to prevent ring opening on acidic silica).

Method C: C-H Functionalization (Lithiation/Trapping)

This route is "divergent," ideal for generating libraries from a simple N-Boc azetidine parent. It relies on the directing group ability of the N-protecting group.[5]

Mechanism & Causality

Lithiation of N-Boc azetidine typically occurs at the 2-position (α-lithiation) due to the Dipole-Stabilized Carbanion effect.

  • The Challenge: 2-Lithio azetidines are configurationally labile (unlike aziridines).[6] The stereochemical outcome of 2,3-disubstitution often depends on the thermodynamic stability of the lithiated intermediate or the kinetics of the electrophile trap.

  • Directing Groups: N-Boc or N-Thiopivaloyl groups are essential to coordinate the Lithium and prevent ring fragmentation.

LithiationMechanism Step1 N-Boc Azetidine Step2 Coordinate Li (s-BuLi/TMEDA) Step1->Step2 Step3 α-Lithiated Species (Configurational Lability) Step2->Step3 Deprotonation Step3->Step3 Inversion Step4 Electrophile Trap (E+) Step3->Step4 Stereoselective Trap Final 2-Substituted Azetidine Step4->Final

Figure 2: Workflow for C-H functionalization showing the critical configurational lability of the lithiated intermediate.

Experimental Protocol

Target: 2-Alkyl-N-Boc Azetidine Reagents: N-Boc Azetidine, s-BuLi (1.2 equiv), TMEDA (1.2 equiv), Electrophile.[7][8]

  • Lithiation: Cool a solution of N-Boc azetidine and TMEDA in THF to -78 °C. Dropwise add s-BuLi.

  • Aging: Stir for 30–60 mins. (Critical: Do not warm, or ring fragmentation occurs).

  • Trapping: Add the electrophile (e.g., MeI, aldehyde) slowly.

  • Workup: Quench with MeOH at -78 °C, then warm to RT.

Comparative Analysis Summary

FeatureMethod A: [2+2] PhotoMethod B: Cyclization (La(OTf)3)Method C: C-H Lithiation
Primary Utility Constructing complex cores from scratch.Stereospecific synthesis from chiral pool.Late-stage diversification of simple rings.
Stereocontrol Excellent (dr >20:1) via substrate control.Perfect (ee) via precursor chirality transfer.Variable; often requires specific ligands.
Scalability Moderate (Photon flux limitations).High (Standard thermal chemistry).Moderate (Cryogenic conditions required).
Atom Economy 100% (Cycloaddition).High (Isomerization).[9]Low (Stoichiometric Li-waste).
Key Limitation Requires specialized photoreactor; oxime prep.Synthesis of epoxy-amine precursor can be long.Functional group intolerance (strong base).
Expert Recommendation
  • For Drug Discovery (Library Generation): Use Method C (Lithiation) . It allows you to buy N-Boc azetidine in bulk and quickly generate 2-substituted analogs, though 2,3-disubstitution is harder to control.

  • For Process Chemistry/Scale-up: Use Method B (Cyclization) . The thermal conditions and reliance on standard precursors make it more robust for GMP environments than cryogenic lithiation or photon-limited flow chemistry.

  • For Complex Scaffolds: Use Method A ([2+2]) . If you need a specific, highly substituted 2,3-geometry that is difficult to access via nucleophilic displacement, the photochemical route provides unique diastereoselectivity not accessible thermodynamically.

References

  • Visible-Light [2+2] Cycloaddition (Mechanistic Foundation): Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[3] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[10][11] Nature Chemistry, 12(10), 898–905.[3] [Link]

  • Intramolecular Cyclization (Epoxide Opening): Kuriyama, M., & Sasano, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[12] Frontiers in Chemistry, 11, 1251299. [Link]

  • C-H Functionalization (Lithiation): Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[7][8][13] Organic Letters, 16(3), 856–859. [Link]

  • Ring Expansion (Aziridine to Azetidine - Alternative Route): Jing, C., & Arnold, F. H. (2022).[14] Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement.[15][16][17] Journal of the American Chemical Society, 144(12), 5246–5252. [Link][14]

Sources

In Vitro Profiling of 3-Methyl-2-(3-methylphenyl)azetidine: A Comparative Evaluation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 3-Methyl-2-(3-methylphenyl)azetidine Against Cancer Cell Lines Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

This guide outlines the protocol for evaluating This compound (hereafter referred to as MMPA-Az ), a rigid heterocyclic compound, against human cancer cell lines.

While azetidine derivatives have historically been explored as CNS-active agents (analogous to phenmetrazine), recent medicinal chemistry has pivoted toward leveraging the azetidine ring as a conformationally restricted pharmacophore in oncology. Specifically, azetidine-based compounds have demonstrated efficacy as irreversible STAT3 inhibitors and tubulin polymerization disruptors [1, 2].

The Challenge: MMPA-Az is often supplied as a mixture of diastereomers. To generate reproducible data, this evaluation framework mandates strict solubility protocols and comparative benchmarking against Standard of Care (SOC) agents: Doxorubicin (intercalator/topoisomerase II inhibitor) and Cisplatin (DNA crosslinker).

Comparative Benchmarks: Defining "Efficacy"

In the absence of pre-existing public IC50 data for MMPA-Az in oncology, this guide establishes Success Criteria based on industry standards for hit-to-lead optimization.

FeatureMMPA-Az (Candidate) Doxorubicin (Standard Positive Control) Comparison Logic
Structure Rigid 4-membered amine ringAnthracycline antibioticAzetidine offers higher metabolic stability than flexible amines; Doxorubicin is the potency benchmark.
Target Class Putative: Tubulin / STAT3 / Monoamine TransportersDNA / Topoisomerase IIIf MMPA-Az fails to kill <10µM, check specific transporter expression (e.g., DAT/NET in neuroblastoma).
Solubility Moderate (DMSO required)High (Water/Saline soluble)Critical: MMPA-Az requires DMSO normalization to prevent solvent toxicity artifacts.
Stereochemistry Diastereomeric MixtureSingle EnantiomerRisk: Activity may reside in only one isomer (cis vs. trans). Chiral separation is recommended if IC50 < 5 µM.

Experimental Workflow: The "Self-Validating" Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following workflow integrates "Stop/Go" decision points.

Phase 1: Compound Preparation & Stability
  • Stock Solution: Dissolve MMPA-Az to 10 mM in 100% DMSO.

  • Validation Step: Perform a precipitation test in culture media (RPMI-1640 + 10% FBS). If precipitate forms at 100 µM, reduce max concentration.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which degrade the azetidine ring.

Phase 2: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine IC50 values across a panel of 3 cell lines (e.g., MCF-7, HepG2, A549).

Protocol:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Serial dilution of MMPA-Az (0.1, 1, 10, 50, 100 µM).

    • Control A: DMSO Vehicle (Max 0.5% v/v).

    • Control B: Doxorubicin (0.01 - 10 µM).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent; measure Absorbance at 450 nm.

Phase 3: Mechanism of Death (Flow Cytometry)

Objective: Distinguish Apoptosis (Programmed) from Necrosis (Toxic).

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Interpretation:

    • Q1 (Annexin-/PI-): Viable.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q3 (Annexin-/PI+): Necrosis (Likely non-specific toxicity).

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating MMPA-Az.

MMPA_Evaluation_Flow Start Start: MMPA-Az (CAS 1864472-00-3) Solubility Solubility Check (10mM in DMSO) Start->Solubility Precipitation Precipitation in Media? Solubility->Precipitation Adjust Reduce Max Conc. Use Co-solvent Precipitation->Adjust Yes Screening Primary Screen (MTT) vs. Doxorubicin Precipitation->Screening No Adjust->Screening Decision IC50 < 10 µM? Screening->Decision Stop Stop: Low Potency Check Off-Target Decision->Stop No Mechanism Secondary Assay (Annexin V / PI) Decision->Mechanism Yes TargetID Target ID (Western Blot: STAT3/Tubulin) Mechanism->TargetID

Figure 1: Decision matrix for the evaluation of MMPA-Az. Green pathways indicate a "Hit" progression.

Data Reporting Templates

Use the following tables to structure your experimental results.

Table 1: Cytotoxicity Profile (IC50 µM)

Values represent mean ± SD of triplicate experiments.

Cell LineTissue OriginMMPA-Az (Candidate)Doxorubicin (Control)Selectivity Index (SI)*
MCF-7 Breast[Insert Data]0.5 ± 0.1[Calculate]
HepG2 Liver[Insert Data]1.2 ± 0.2[Calculate]
A549 Lung[Insert Data]0.8 ± 0.1[Calculate]
Hek293 Normal Kidney[Critical Control] >10N/A

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 suggests therapeutic potential.

Expert Insights & Troubleshooting

  • The Diastereomer Issue: MMPA-Az contains two chiral centers. Commercial supplies (e.g., Sigma, Angene) often provide it as a mixture [3].

    • Insight: If you observe "biphasic" dose-response curves (a plateau in killing efficacy), it suggests one isomer is active while the other is inactive. You must perform chiral HPLC separation if this occurs.

  • Azetidine Stability: Unlike the morpholine ring in Phenmetrazine, the azetidine ring is strained.

    • Precaution: Do not leave the compound in acidic media (pH < 6.0) for extended periods, as ring opening may occur, nullifying activity.

  • Mechanism Hypothesis: If the compound shows high potency (IC50 < 1 µM), investigate STAT3 inhibition . Recent studies on azetidine-based compounds (e.g., H172/H182) show they can covalently bind to STAT3, inhibiting dimerization in Triple-Negative Breast Cancer (TNBC) [2].

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Source: PubMed Central [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Source: Cancer Letters / Semantic Scholar [Link][1]

Sources

A Comparative Guide to Assessing the Metabolic Stability of 3-Methyl-2-(3-methylphenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of a specific class of these compounds: 3-Methyl-2-(3-methylphenyl)azetidine derivatives. By understanding the nuances of these experimental approaches and the potential metabolic fates of these molecules, researchers can make more informed decisions in the lead optimization phase of drug discovery.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a crucial parameter that dictates a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, necessitating higher or more frequent dosing.[4] Conversely, highly stable compounds can accumulate, leading to potential toxicity. Therefore, a thorough assessment of metabolic stability is essential for selecting and advancing drug candidates with the desired pharmacokinetic properties.[5][6] The unique strained ring system of azetidines can influence their metabolic profile, making a detailed investigation of their stability paramount.[7][8]

Comparative Analysis of In Vitro Metabolic Stability Assays

The two most common in vitro methods for evaluating metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. Each offers distinct advantages and provides complementary information.

Liver Microsomal Stability Assay: This is a widely used, high-throughput screening assay that primarily assesses Phase I metabolism.[6][9][10] Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[11][12] This assay is cost-effective and provides a good initial assessment of a compound's susceptibility to CYP-mediated clearance.[10][13]

Hepatocyte Stability Assay: Often considered the "gold standard" for in vitro metabolism studies, this assay utilizes intact liver cells.[14][15] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their requisite cofactors, offering a more comprehensive picture of a compound's metabolic fate.[16][17] This assay can provide a more accurate prediction of in vivo hepatic clearance.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of this compound derivatives using human liver microsomes.

Materials and Equipment:

  • Pooled human liver microsomes (HLM)

  • Test compounds (this compound derivatives)

  • Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)[16]

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[21][22]

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[23]

    • Prepare a 1 µM working solution of the test compounds and positive controls in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the wells containing the test compounds and positive controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing cold acetonitrile with the internal standard to stop the reaction.[10]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[24][25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Comparative Metabolic Stability Data of this compound Derivatives (Hypothetical Data)

The following table presents hypothetical in vitro metabolic stability data for a series of this compound derivatives with varying substitutions. This data is for illustrative purposes to demonstrate how structure-activity relationships can be evaluated.

Compound IDR1-SubstitutionR2-SubstitutionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AZ-001 HH5512.6
AZ-002 4-FH759.2
AZ-003 H4-Cl4017.3
AZ-004 4-OCH3H3519.8
Verapamil (High Clearance Control)1069.3
Diazepam (Low Clearance Control)>120<5.8

Potential Metabolic Pathways

The metabolic fate of this compound derivatives can be influenced by several factors, including the substitution pattern on the phenyl rings and the inherent reactivity of the azetidine ring.

Phase I Metabolism:

  • Oxidation: The primary route of metabolism is likely to be oxidation mediated by cytochrome P450 enzymes.[12][26] Potential sites of oxidation include:

    • Hydroxylation of the aromatic rings.

    • Oxidation of the methyl groups to alcohols and subsequently to carboxylic acids.

    • N-dealkylation is less likely for an unsubstituted azetidine nitrogen but can occur if substituted.

  • Ring Opening: The strained azetidine ring can be susceptible to metabolic ring opening, potentially through the action of glutathione S-transferases (GSTs), although this is less common than CYP-mediated metabolism.[8][27]

Phase II Metabolism:

  • If hydroxylated metabolites are formed in Phase I, they can undergo subsequent conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[6]

Other Metabolic Enzymes:

  • Depending on the specific substitutions, other enzymes such as monoamine oxidases (MAOs) could potentially be involved in the metabolism of these derivatives, particularly if the azetidine nitrogen is part of a larger amine-containing structure.[28][][30][31][32]

Visualization of Experimental Workflow and Potential Metabolic Pathway

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Microsomes, Compounds, NADPH) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Aromatic Hydroxylation parent->hydroxylation oxidation Methyl Group Oxidation parent->oxidation conjugation Glucuronidation/ Sulfation hydroxylation->conjugation oxidation->conjugation excretion Excretion conjugation->excretion

Caption: Potential metabolic pathway for this compound.

Conclusion

A thorough and early assessment of metabolic stability is indispensable for the successful development of novel this compound derivatives. This guide has provided a comparative overview of the key in vitro assays, a detailed experimental protocol, and a discussion of potential metabolic pathways. By employing these methodologies and considering the structure-metabolism relationships, researchers can effectively identify and optimize compounds with desirable pharmacokinetic profiles, ultimately increasing the probability of advancing new therapeutic agents to the clinic. The interplay between the inherent properties of the azetidine ring and the effects of various substituents underscores the importance of a systematic and data-driven approach to drug design and development.

References

  • Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

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